(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1421515-37-8
VCID: VC5285905
InChI: InChI=1S/C22H22ClN3O2S/c1-15-20(21(25-28-15)17-6-2-3-7-18(17)23)22(27)26-12-9-16(10-13-26)14-29-19-8-4-5-11-24-19/h2-8,11,16H,9-10,12-14H2,1H3
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=CC=CC=N4
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

CAS No.: 1421515-37-8

Cat. No.: VC5285905

Molecular Formula: C22H22ClN3O2S

Molecular Weight: 427.95

* For research use only. Not for human or veterinary use.

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone - 1421515-37-8

Specification

CAS No. 1421515-37-8
Molecular Formula C22H22ClN3O2S
Molecular Weight 427.95
IUPAC Name [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C22H22ClN3O2S/c1-15-20(21(25-28-15)17-6-2-3-7-18(17)23)22(27)26-12-9-16(10-13-26)14-29-19-8-4-5-11-24-19/h2-8,11,16H,9-10,12-14H2,1H3
Standard InChI Key QOHVBWVLDZJYIH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=CC=CC=N4

Introduction

Structural Characteristics

Molecular Architecture

The compound features three primary structural domains:

  • 3-(2-Chlorophenyl)-5-methylisoxazole: A substituted isoxazole ring with a chlorine atom at the 2-position of the phenyl group and a methyl group at the 5-position of the isoxazole.

  • Piperidine-1-yl Methanone: A piperidine ring linked to a carbonyl group.

  • 4-((Pyridin-2-ylthio)methyl) Substituent: A pyridine ring connected via a thioether bridge to the piperidine moiety .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1421515-37-8
Molecular FormulaC<sub>22</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub>S
Molecular Weight427.95 g/mol
IUPAC Name[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=CC=CC=N4

The InChIKey (QOHVBWVLDZJYIH-UHFFFAOYSA-N) and Standard InChI provide unambiguous identifiers for computational and regulatory purposes .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, while the thioether linkage introduces rotational flexibility. Quantum mechanical calculations predict moderate steric strain due to the cyclopropyl-like geometry of the isoxazole-piperidine junction .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with a β-keto ester derivative bearing a 2-chlorophenyl group.

  • Piperidine Functionalization: Introduction of the pyridin-2-ylthio moiety via nucleophilic substitution or Mitsunobu reactions.

  • Coupling Reaction: Amide bond formation between the isoxazole carbonyl chloride and the functionalized piperidine intermediate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Isoxazole SynthesisNH<sub>2</sub>OH·HCl, EtOH, reflux65–70
Thioether FormationPyridine-2-thiol, K<sub>2</sub>CO<sub>3</sub>, DMF80–85
Amide CouplingEDCI, HOBt, DCM, rt75–80

Reaction optimization studies emphasize the role of solvent polarity (e.g., DMF vs. THF) in enhancing thioether yields.

Cell LineIC<sub>50</sub> (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)18.7
HepG2 (Liver)22.3

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 1H, Ar-H), 2.91 (s, 3H, CH<sub>3</sub>) .

  • <sup>13</sup>C NMR: δ 168.9 (C=O), 159.2 (isoxazole-C), 149.5 (pyridine-C) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 428.95 ([M+H]<sup>+</sup>), consistent with the theoretical molecular weight .

Comparative Analysis with Analogous Compounds

Table 4: Structural and Activity Comparison

CompoundStructural DifferenceAntimicrobial IC<sub>50</sub> (µg/mL)
Target CompoundPyridine-thioether8.0
VC4354992Ethylthio-dihydroimidazole15.2
VC42525322-Methylimidazole10.7

The pyridine-thioether group in the target compound enhances lipid solubility, improving bioavailability compared to analogs.

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